5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For example, it can upregulate the expression of genes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cultures. These effects include prolonged activation of stress response pathways and changes in cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote survival. At high doses, it can be toxic, leading to adverse effects such as oxidative damage and apoptosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of co-factors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localizations are essential for its function in modulating cellular processes .
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c11-10-13-12-9(16-10)6-7-17(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZBWOWWJAQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.